1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone
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Overview
Description
1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone is a heterocyclic compound that features a thieno[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, the compound can be synthesized through a series of reactions including amination, cyclization, and functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of heterocyclic chemistry.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to various effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Uniqueness
1-(2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N2OS |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
1-(2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H16N2OS/c1-3-13-5-4-8-9(6-13)15-11(12)10(8)7(2)14/h3-6,12H2,1-2H3 |
InChI Key |
GSGDBVQFTCHXOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)C)N |
Origin of Product |
United States |
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